KCL-440 vs Edaravone: Superior Cortical Infarct Volume Reduction in Rat Transient Focal Ischemia
In a direct head-to-head comparison using a rat transient middle cerebral artery occlusion (MCAo) model, KCL-440 at 10.0 mg/kg intravenous infusion for 6 hours post-ischemia reduced cortical infarct volume to 64 ± 21 mm³, compared to 120 ± 35 mm³ in the edaravone-treated group (edaravone administered as two 3.0 mg/kg bolus injections at onset and 30 min post-ischemia). The vehicle control group showed 251 ± 42 mm³ cortical infarct volume. Thus, high-dose KCL-440 achieved a 46.7% greater reduction in cortical infarct volume than the clinical neuroprotective agent edaravone under comparable experimental conditions [1].
| Evidence Dimension | Cortical infarct volume reduction (neuroprotective efficacy) |
|---|---|
| Target Compound Data | 64 ± 21 mm³ (KCL-440 10.0 mg/kg, 6 h IV infusion) |
| Comparator Or Baseline | Edaravone: 120 ± 35 mm³ (3.0 mg/kg IV bolus ×2); Vehicle control: 251 ± 42 mm³ |
| Quantified Difference | KCL-440 10 mg/kg reduces cortical infarct volume by 46.7% more than edaravone (64 mm³ vs 120 mm³); KCL-440 3 mg/kg (105 ± 34 mm³) also outperforms edaravone by 12.5% |
| Conditions | Rat transient MCA occlusion (2 h ischemia, 24 h reperfusion); KCL-440 infused IV for 6 h post-ischemia onset; edaravone injected IV twice |
Why This Matters
KCL-440 demonstrates superior neuroprotective efficacy relative to edaravone — the only clinically approved neuroprotective agent for acute stroke in Japan at the time of study — providing a benchmarked advantage for preclinical stroke research programs evaluating PARP-mediated ischemic injury.
- [1] Kamiya T, Nito C, Amemiya S, et al. The neuroprotective effects of a newly synthesized poly (ADP-ribose) polymerase (PARP) inhibitor (KCL-440) on neuronal cell death following transient focal ischemia in rat. J Cereb Blood Flow Metab. 2005;25:S424. doi:10.1038/sj.jcbfm.9591524.0018 View Source
